5,6-Dichloroisoquinoline
Description
Properties
Molecular Formula |
C9H5Cl2N |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
5,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI Key |
YQOQIIPDWAGIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorus Trihalide-Mediated Halogenation
The most industrially scalable method involves reacting 1-hydroxy-4,6-dichloroisoquinoline with phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) to yield 1-bromo-4,6-dichloroisoquinoline or 1-chloro-4,6-dichloroisoquinoline, respectively.
Reaction Conditions :
-
Step 1 : 1-Hydroxy-4,6-dichloroisoquinoline is dissolved in PBr₃ or POCl₃ at 75–85°C for 1–2 hours.
-
Step 2 : The mixture is quenched with ice water, filtered, and purified via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by bromine or chlorine. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the isoquinoline ring, facilitating displacement.
Performance Data :
| Parameter | PBr₃ Route | POCl₃ Route |
|---|---|---|
| Yield | 96.1% | 95.8% |
| Purity (HPLC) | >99% | >98% |
| Reaction Time | 1.5 hours | 2 hours |
This method achieves high yields but requires careful control of exothermic quenching and generates stoichiometric phosphorus byproducts.
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-Catalyzed Coupling with Boronic Acids
The patent CN109535077B details a two-step synthesis of 4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline, a derivative of 5,6-dichloroisoquinoline, via Suzuki coupling:
Procedure :
-
Halogenation : 1-Hydroxy-4,6-dichloroisoquinoline is converted to 1-bromo-4,6-dichloroisoquinoline as described in Section 1.1.
-
Cross-Coupling : The brominated intermediate reacts with 3,5-dimethylbenzeneboronic acid under palladium catalysis (Pd(PPh₃)₄) in a toluene/ethanol/water solvent system at 74°C.
Optimization Insights :
-
Catalyst Loading : 1.5 mol% Pd(PPh₃)₄ achieves full conversion in 2.5 hours.
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) by neutralizing HBr and accelerating transmetalation.
Yield and Purity :
-
Crude Product : 80 g (89% yield) with 92% HPLC purity.
-
Final Purification : Recrystallization in ethyl acetate/n-heptane increases purity to >99%.
Directed Chlorination via Diazotization and Halogen Exchange
Chloro-Oxidation of Isoquinolinols
A modified approach from J-STAGE involves chloro-oxidation of isoquinolin-5-ol to 6,7-dichloro-5,8-isoquinolinedione, which can be adapted for this compound synthesis:
Steps :
-
Diazotization : Treat isoquinolin-5-ol with NaNO₂/HCl to form a diazonium salt.
-
Chlorination : React the diazonium salt with CuCl₂ at 0–5°C to introduce chlorine atoms.
Challenges :
-
Positional selectivity requires steric and electronic directing groups.
-
Yields for analogous reactions range from 60–75%, lower than phosphorus trihalide methods.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| PX₃ Halogenation | 95–96% | >98% | High | Moderate (P waste) |
| Suzuki Coupling | 89% | >99% | Moderate | Low (Pd recycling) |
| Diazotization | 60–75% | 90–95% | Low | High (toxic gases) |
Key Findings :
-
Phosphorus Trihalide Routes dominate industrial production due to efficiency and scalability, despite phosphorus waste.
-
Suzuki Coupling is preferred for functionalized derivatives but requires costly palladium catalysts.
-
Diazotization offers regioselectivity but suffers from lower yields and hazardous intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and 6 participate in nucleophilic substitution, with reactivity influenced by electronic and steric factors. For example:
-
Aromatic substitution with amines or alkoxides under basic conditions yields mono- or di-substituted derivatives.
-
Suzuki-Miyaura coupling enables cross-coupling with boronic acids, producing biaryl structures useful in medicinal chemistry.
Key Conditions :
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Amination | NH₃, K₂CO₃, DMF, 80°C | 5,6-Diaminoisoquinoline | 65–78 |
| Methoxylation | NaOMe, MeOH, reflux | 5-Methoxy-6-chloroisoquinoline | 72 |
Cycloaddition and Heterocycle Formation
5,6-Dichloroisoquinoline acts as a dipolarophile in cycloadditions. For instance:
-
[3+2] Cycloaddition with C,N-cyclic azomethine imines forms pyrazolo[5,1-a]isoquinolines, which are pharmacologically relevant scaffolds .
Mechanistic Pathway :
-
Cycloaddition : Formation of a bicyclic intermediate.
-
Detosylation : Base-mediated removal of protecting groups.
-
Oxidative Aromatization : DDQ oxidizes intermediates to fused heterocycles .
Oxidative Functionalization
Oxidation reactions modify the isoquinoline core:
-
DDQ-mediated aromatization converts dihydro intermediates to fully aromatic systems .
-
Epoxidation of adjacent double bonds (if present) using mCPBA introduces oxygen-containing functional groups.
Biological Activity via Enzyme Interaction
While not a direct chemical reaction, this compound derivatives inhibit DNA topoisomerase II by intercalating into DNA and stabilizing enzyme-DNA cleavage complexes. This mechanism underlies their cytotoxicity in cancer cells (e.g., IC₅₀ = 1.2 μM in HL-60 leukemia cells) .
Comparative Reactivity of Dichlorinated Isoquinolines
Synthetic Limitations and Challenges
-
Regioselectivity : Competing reactions at C5 vs. C6 require careful optimization of temperature and catalysts.
-
Steric hindrance : Bulky substituents at C5 reduce reactivity toward electrophiles.
Scientific Research Applications
Chemistry: 5,6-Dichloroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing various biochemical pathways .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities. They are also explored as potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functional attributes .
Mechanism of Action
The mechanism of action of 5,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,3-Dichloroisoquinoline
- Synthesis: Reacted with ammonium hydroxide or methylamine to yield 1-substituted regioisomers (e.g., compounds 37 and 38 in ). Used in palladium-catalyzed amination with adamantane-containing amines to produce mono- or diaminated derivatives ().
- Reactivity :
- Applications :
5,8-Dichloroisoquinoline (CAS 73075-59-9)
- Properties :
- Applications :
7,8-Dichloroisoquinoline
- Synthesis: Aromatized from 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) via microsomal oxidative metabolism, involving hydroxylamine and nitrone intermediates (). Prepared via catalytic hydrogenation of 7,8-dichloroisoquinoline hydrochloride ().
- Reactivity :
1,8-Dichloroisoquinoline
- Market Data :
1,7-Dichloroisoquinoline
Comparative Data Table
Biological Activity
5,6-Dichloroisoquinoline is a halogenated derivative of isoquinoline, characterized by two chlorine atoms located at the 5 and 6 positions of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.
- Molecular Formula : C_9H_6Cl_2N
- Molecular Weight : Approximately 198.05 g/mol
- Solubility : Moderate solubility in organic solvents
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially modulating signaling pathways that lead to apoptosis (programmed cell death) or inhibiting cell proliferation.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of this compound on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | 4.0 |
| MCF-7 (breast cancer) | 15.0 | 3.5 |
| A549 (lung cancer) | 10.0 | 5.0 |
These findings suggest that the compound has varying degrees of effectiveness against different cancer types, with a promising selectivity index indicating lower toxicity to normal cells compared to cancer cells.
Antimicrobial Activity
This compound also shows potential antimicrobial activity against several pathogens. Studies have reported its efficacy against both bacterial and fungal strains.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
Antiprotozoal Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antiprotozoal activity against parasites such as Plasmodium falciparum and Trypanosoma brucei.
Antiprotozoal Activity Findings
- Plasmodium falciparum : The compound demonstrated an IC50 value of approximately 1.5 µM, indicating potent activity against malaria-causing parasites.
- Trypanosoma brucei : An IC50 value of around 2.0 µM was observed, suggesting potential as a treatment for sleeping sickness .
The biological activity of this compound is thought to stem from its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by binding to their active sites, thus blocking their catalytic activity.
- Receptor Modulation : It may also modulate cellular receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1,3-Dichloroisoquinoline | Chlorine at positions 1 and 3 | Different reactivity patterns due to chlorine placement |
| 6-Chloroisoquinoline | Single chlorine substitution at position 6 | Less sterically hindered than dichlorinated forms |
| Isoquinoline | Base structure without halogen substitutions | Serves as a precursor for halogenated derivatives |
| 5-Bromoisoquinoline | Bromine substitution at position 5 | Offers different reactivity due to bromine's size |
This table highlights how the specific placement of chlorine atoms in this compound contributes to its distinct chemical behavior and biological activity compared to other isoquinoline derivatives.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5,6-Dichloroisoquinoline, and how can purity be ensured?
- Methodological Answer :
- Synthesis : Metal-halogen exchange followed by fluorodesilylation is a common method, as demonstrated for analogous indolynes . Optimize reaction conditions (e.g., temperature, solvent) to minimize side products.
- Characterization : Use -NMR, -NMR, and 2D NMR techniques (COSY, NOESY, HMBC) to confirm regiochemistry. High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are critical for verifying identity and purity .
- Reproducibility : Document all steps meticulously, including reagent stoichiometry and purification methods (e.g., column chromatography gradients). Provide raw spectral data in supplementary materials .
Advanced Research Questions
Q. How do electronic and steric effects govern the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Computational Analysis : Employ density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to calculate frontier molecular orbitals (FMOs) and transition states. Polarized π-systems in this compound may favor electrophilic interactions, as seen in 6,7-indolyne systems .
- Experimental Validation : Compare reaction outcomes with 2-substituted dienophiles (e.g., 2-tert-butylfuran vs. 2-methylfuran). Use NOESY to confirm stereochemical preferences in products .
- Data Table :
| Dienophile | Regioselectivity Ratio | Key Factor |
|---|---|---|
| 2-tert-Butylfuran | ≥15:1 (trans isomer) | Steric hindrance |
| 2-Methylfuran | 4:1 | Electronic effects |
| Adapted from analogous indolyne studies . |
Q. What strategies mitigate instability issues during this compound storage and handling?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity. Monitor decomposition via TLC or LC-MS.
- Storage : Use inert atmospheres (argon) and low-temperature storage (-20°C) in amber vials. Stabilize solutions with radical scavengers (e.g., BHT) if necessary.
- Handling : Perform reactions under anhydrous conditions with rigorously dried solvents .
Data Contradiction and Analysis
Q. How should researchers resolve conflicting reports on this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Critical Analysis : Compare reaction conditions (catalyst loading, solvent polarity, base strength). For example, Pd-catalyzed couplings may fail if chloride ligands poison the catalyst.
- Reproducibility Trials : Replicate studies using identical protocols. Cross-validate with alternative methods (e.g., Sonogashira vs. Suzuki-Miyaura couplings).
- Statistical Evaluation : Apply chi-square tests to assess significance of selectivity differences. Use Bayesian analysis to weigh evidence from conflicting datasets .
Q. What computational and experimental approaches validate this compound’s proposed reaction mechanisms?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., -tagged substrates) to track bond formation. Kinetic isotope effects (KIEs) can distinguish concerted vs. stepwise pathways.
- DFT Modeling : Simulate potential energy surfaces for competing pathways. Compare activation barriers with experimental kinetic data .
- In Situ Monitoring : Use low-temperature NMR or IR spectroscopy to detect intermediates .
Biological and Pharmacological Research
Q. How to design assays for evaluating this compound’s bioactivity while minimizing cytotoxicity artifacts?
- Methodological Answer :
- Dose-Response Profiling : Use a wide concentration range (nM to μM) to identify therapeutic windows. Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Selectivity Screening : Test against related enzymes (e.g., kinases, phosphatases) to rule out off-target effects.
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Use ANOVA to assess significance across replicates .
Guidelines for Reporting
- Data Presentation : Follow Beilstein Journal guidelines for tables/figures. Label axes clearly and provide error bars for triplicate measurements .
- Ethical Compliance : Disclose all conflicts of interest and funding sources. Adhere to OECD guidelines for chemical safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
